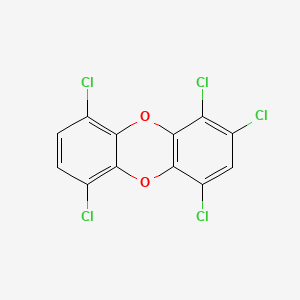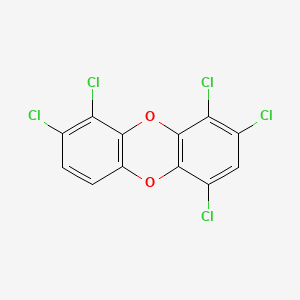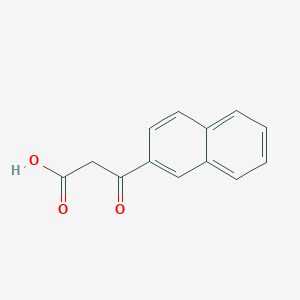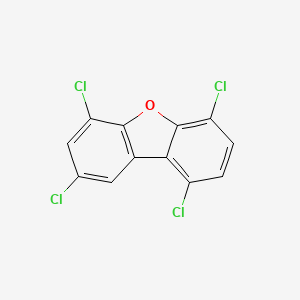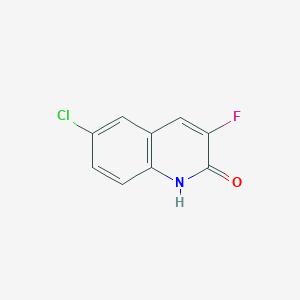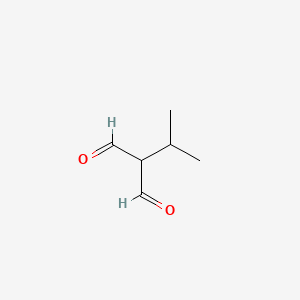
Isopropylmalondialdehyde
Descripción general
Descripción
Isopropylmalondialdehyde is a chemical compound that is used for experimental and research purposes . It is a variant of malondialdehyde, which is a common marker of lipid peroxidation .
Relevant Papers Several papers were found during the search, including those discussing the dehydration of isopropanol , the use of malondialdehyde as a biomarker for oxidative stress , and the role of malondialdehyde in the molecular mechanisms of the formation of primary atherosclerotic vascular wall lesions . These papers could provide further insights into the properties and applications of Isopropylmalondialdehyde and related compounds.
Aplicaciones Científicas De Investigación
1. Industrial and Clinical Uses
Isopropyl alcohol, a structural isomer of propanol, is extensively utilized as an industrial solvent and as a preservative and antiseptic in clinical settings. Although it can mildly irritate eyes and mucous membranes, it's generally considered a weak sensitizer (García‐Gavín et al., 2011).
2. Disinfection and Inactivation of Viruses
Isopropyl alcohol is an effective inactivator of the human T-lymphotropic virus type III/lymphadenopathy-associated virus (HTLV-III/LAV), commonly used in research laboratories for disinfection. It has demonstrated efficacy in inactivating this virus at concentrations lower than those typically used for disinfectants (Martin-Martin et al., 1985).
3. Atmospheric Chemistry Studies
Isopropyl alcohol is implicated in atmospheric chemistry, particularly in relation to formaldehyde (HCHO) emissions. The study of HCHO from space provides insights into volatile organic compounds (VOCs) emissions, where isopropyl alcohol plays a role (Zhu et al., 2016).
4. Polymer Science Research
In the field of polymer science, isopropyl alcohol is involved in the thermal oxidation of isotactic polypropylene, leading to the formation of various organic products including aldehydes, ketones, acids, and alcohols (Hoff & Jacobsson, 1982).
Propiedades
IUPAC Name |
2-propan-2-ylpropanedial | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(2)6(3-7)4-8/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYHYJGOOMMTIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90604172 | |
| Record name | (Propan-2-yl)propanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropylmalondialdehyde | |
CAS RN |
81756-51-6 | |
| Record name | (Propan-2-yl)propanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




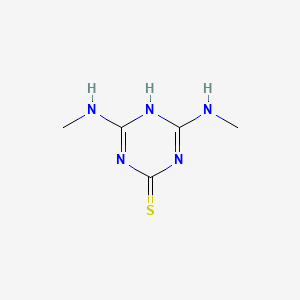
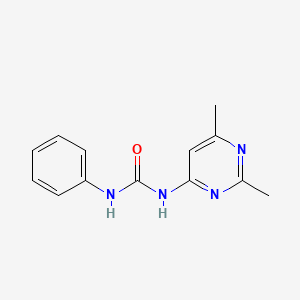

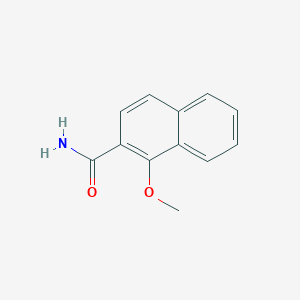
![1,4-Dithiaspiro[4.5]decan-7-one](/img/structure/B3066409.png)

